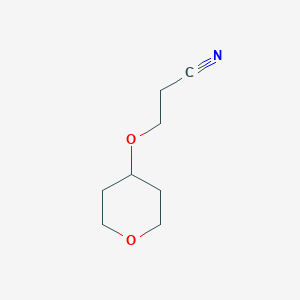

3-(Oxan-4-yloxy)propanenitrile

Descripción

3-(Oxan-4-yloxy)propanenitrile is a nitrile-bearing compound characterized by a tetrahydropyran (oxan) ether substituent. Its structure comprises a propanenitrile backbone with an oxan-4-yloxy group at the third carbon. This compound belongs to the broader class of β-oxoalkanonitriles, which are valued for their versatility in organic synthesis, particularly in constructing heterocycles and bioactive molecules .

Propiedades

IUPAC Name |

3-(oxan-4-yloxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-4-1-5-11-8-2-6-10-7-3-8/h8H,1-3,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAAOIWKNQCKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yloxy)propanenitrile typically involves the reaction of 4-hydroxyoxane with 3-bromopropanenitrile. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80-100°C

- Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of 3-(Oxan-4-yloxy)propanenitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Oxan-4-yloxy)propanenitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines to form amides.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, solvents like ethanol, and temperatures around 50-70°C.

Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH), temperatures around 100°C.

Reduction: Reducing agents like LiAlH4, solvents such as ether, and temperatures around 0-25°C.

Major Products Formed

Amides: Formed from nucleophilic substitution reactions.

Carboxylic Acids: Formed from hydrolysis reactions.

Primary Amines: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

3-(Oxan-4-yloxy)propanenitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(Oxan-4-yloxy)propanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to form different products. The oxane ring provides stability and influences the reactivity of the compound.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 3-(Oxan-4-yloxy)propanenitrile with five structurally related compounds:

Research Findings and Gaps

- Crystallography : The dioxoisoindolin-2-yl derivative’s crystal structure reveals intermolecular hydrogen bonding (C–H···O: 2.58 Å, C–H···N: 2.72 Å), which stabilizes its lattice . Similar studies on the oxan-4-yloxy compound could clarify its packing behavior.

- Synthetic Routes : Most analogs are synthesized from acrylonitrile precursors via aldol condensation or Michael additions . The oxan derivative may follow analogous pathways, leveraging oxan-4-ol as a nucleophile.

- Pharmacological Potential: The pyridyl analog’s antimicrobial activity highlights the need to explore the oxan derivative’s bioactivity, particularly given the pharmacological relevance of tetrahydropyran motifs in drug discovery .

Actividad Biológica

3-(Oxan-4-yloxy)propanenitrile is an organic compound with the molecular formula C8H13NO2, characterized by an oxane ring and a propanenitrile group. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications.

The biological activity of 3-(Oxan-4-yloxy)propanenitrile is primarily attributed to its nitrile group, which can undergo nucleophilic substitution reactions. This allows the compound to interact with various biomolecules, potentially leading to the formation of active intermediates that can modulate biological pathways. The oxane ring contributes to the stability and reactivity of the compound, enhancing its interaction with molecular targets such as enzymes and receptors.

Biological Activities

Research indicates that 3-(Oxan-4-yloxy)propanenitrile exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential use in treating inflammatory diseases.

- Cytotoxicity : In vitro studies have shown that 3-(Oxan-4-yloxy)propanenitrile can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial properties of 3-(Oxan-4-yloxy)propanenitrile demonstrated significant inhibition against several Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Cytotoxicity Assessment : In a controlled laboratory setting, 3-(Oxan-4-yloxy)propanenitrile was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Inflammatory Response Modulation : In vivo experiments involving animal models showed that administration of 3-(Oxan-4-yloxy)propanenitrile resulted in reduced levels of pro-inflammatory cytokines, highlighting its anti-inflammatory capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.